4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that likely contains a thiophene group (a five-membered ring with four carbon atoms and a sulfur atom), a carboxamide group (a carbonyl group attached to a nitrogen atom), and a pyridazine group (a six-membered ring with four carbon atoms and two nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific functional groups. For example, the carboxamide group might be involved in acid-base reactions, the thiophene group might undergo electrophilic aromatic substitution reactions, and the pyridazine group might participate in nucleophilic substitution reactions .Scientific Research Applications
Antimicrobial Agents
Compounds similar to 4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide have been explored for their potential as antimicrobial agents. A study synthesized a series of compounds, including those with structural similarities, and tested them for antibacterial and antifungal activities against various microorganisms like Escherichia coli and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Heterocyclic Synthesis
These compounds have been used in the synthesis of new heterocyclic derivatives. One study involved the synthesis of tetrahydropyrimidine-2-thione and its derivatives, indicating the versatility of these compounds in creating a variety of chemical structures (Fadda, Bondock, Khalil, & Tawfik, 2013).
Anticonvulsant Applications
Research on similar compounds includes their use as anticonvulsants. The crystal structures of such compounds were determined, revealing insights into their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Catalysis in Organic Synthesis
These compounds have been used as catalysts in organic synthesis. For instance, they were involved in the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, highlighting their role in facilitating complex chemical reactions (Gein, Zamaraeva, & Dmitriev, 2018).
Cholinesterase Inhibition
A recent study focused on thiophene-2-carboxamide derivatives for their potential as cholinesterase inhibitors. This suggests the use of compounds similar to 4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide in treating neurodegenerative diseases like Alzheimer's (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).
Antinociceptive Activity
The antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, related to the compound of interest, was studied, indicating potential applications in pain management (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely depend on its properties and potential applications. For example, if it has promising biological activity, it might be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it might be used as a building block in the synthesis of other complex molecules .
properties
IUPAC Name |
4-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-9-15(23-10-11)17(22)18-13-6-4-3-5-12(13)14-7-8-16(21)20(2)19-14/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHOWPYFSFXDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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